N-(3,4-dimethylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
N-(3,4-dimethylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core and a thioacetamide group, making it a subject of interest for researchers.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-14(2)11-20-23(30)28-22(26-20)18-7-5-6-8-19(18)27-24(28)31-13-21(29)25-17-10-9-15(3)16(4)12-17/h5-10,12,14,20H,11,13H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXQRALWYLIBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Thioacetamide Group: The thioacetamide group is introduced through a nucleophilic substitution reaction, where a suitable thioacetamide precursor reacts with the quinazolinone intermediate.
Final Coupling: The final step involves coupling the 3,4-dimethylphenyl group to the quinazolinone-thioacetamide intermediate under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the thioacetamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide has several scientific research applications:
Chemistry: It can be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The thioacetamide group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide: shares similarities with other quinazolinone derivatives and thioacetamide compounds.
Quinazolinone Derivatives: These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Thioacetamide Compounds: These are often used in the synthesis of sulfur-containing heterocycles and have applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Q & A
Q. What are the key synthetic pathways for N-(3,4-dimethylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
- Core Formation : The imidazo[1,2-c]quinazolinone core is synthesized via cyclization of anthranilic acid derivatives with aldehydes/ketones under acidic conditions .
- Thioacetamide Linkage : A thiol group is introduced via nucleophilic substitution using reagents like 2-mercaptoacetamide derivatives. Reaction conditions (e.g., DMF as solvent, triethylamine as base) are critical for yield optimization .
- Final Coupling : The 3,4-dimethylphenyl group is attached through amide bond formation, often using carbodiimide coupling agents . Key Considerations : Temperature control (±5°C) and inert atmospheres (N₂/Ar) are essential to prevent oxidation of intermediates .
Q. How is the compound characterized to confirm structural integrity?
Standard analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm; quinazolinone carbonyl at δ 170–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 490.18) .
- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure ≥95% purity .
Q. What biological screening assays are recommended for initial activity profiling?
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Modular Synthesis : Replace the 3,4-dimethylphenyl group with halogenated (e.g., 3-Cl, 4-F) or methoxy-substituted aryl groups to assess electronic effects .
- Core Modifications : Introduce methyl or ethyl groups at the quinazolinone 2-position to study steric impacts on target binding .
- Biological Data Correlation : Use computational tools (e.g., molecular docking with AutoDock Vina) to link structural changes to activity trends . Example SAR Table :
| Substituent (R) | IC₅₀ (EGFR, nM) | LogP |
|---|---|---|
| 3,4-dimethyl | 12.3 | 3.8 |
| 3-Cl | 8.7 | 4.1 |
| 4-OCH₃ | 15.9 | 3.5 |
Q. What strategies mitigate stability issues in aqueous buffers during in vitro assays?
- pH Optimization : Maintain pH 7.4–7.6 to prevent hydrolysis of the thioacetamide bond .
- Co-solvents : Use ≤10% DMSO or PEG-400 to enhance solubility without destabilizing the compound .
- Lyophilization : Store as a lyophilized powder at −80°C to extend shelf life .
Q. How should contradictory biological data (e.g., varying IC₅₀ across studies) be resolved?
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa cells) and control compounds (e.g., doxorubicin) .
- Metabolic Stability Testing : Perform microsomal assays (human liver microsomes) to rule out metabolite interference .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to confirm significance (p < 0.05) across replicates .
Q. What advanced techniques optimize multi-step synthesis yields?
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., reaction time, catalyst loading) .
- Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., diazomethane generation) to improve safety and yield .
- In-line Analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Methodological Guidelines
- Synthetic Reproducibility : Document exact equivalents of reagents (e.g., 1.2 eq. of EDCI for amide coupling) .
- Data Interpretation : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies if extrapolating to animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
